molecular formula C9H4Cl2N2O3 B1230311 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid CAS No. 75294-00-7

6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid

Cat. No.: B1230311
CAS No.: 75294-00-7
M. Wt: 259.04 g/mol
InChI Key: LWFDMVFVKWWYFN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid typically involves the chlorination of 3-hydroxy-2-quinoxalinecarboxylic acid. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. Its structural features make it a candidate for the development of new pharmaceuticals targeting various diseases .

Medicine: The compound’s potential medicinal applications include its use as an anticonvulsant and neuroprotective agent. It has been investigated for its ability to modulate excitatory amino acid receptors, which are implicated in neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid involves its interaction with specific molecular targets such as excitatory amino acid receptors. By binding to these receptors, the compound can modulate their activity, leading to potential therapeutic effects such as anticonvulsant and neuroprotective actions . The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid is unique due to the presence of both chlorine atoms and a hydroxyl group on the quinoxaline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6,7-dichloro-3-oxo-4H-quinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O3/c10-3-1-5-6(2-4(3)11)13-8(14)7(12-5)9(15)16/h1-2H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFDMVFVKWWYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70996749
Record name 6,7-Dichloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70996749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75294-00-7
Record name 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075294007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dichloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70996749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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